molecular formula C6H6Cl2N2O3S B087164 2,5-Dichloro-4-hydrazinobenzenesulfonic acid CAS No. 118-89-8

2,5-Dichloro-4-hydrazinobenzenesulfonic acid

Cat. No.: B087164
CAS No.: 118-89-8
M. Wt: 257.09 g/mol
InChI Key: TVSCIUWLNZAPPU-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-hydrazinobenzenesulfonic acid is an organic compound with the molecular formula C6H6Cl2N2O3S and a molecular weight of 257.09 g/mol . It is a derivative of benzenesulfonic acid, characterized by the presence of two chlorine atoms and a hydrazino group attached to the benzene ring. This compound is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or recrystallization techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-hydrazinobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-4-hydrazinobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-4-hydrazinobenzenesulfonic acid is unique due to the presence of both chlorine atoms and a hydrazino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various scientific applications .

Properties

IUPAC Name

2,5-dichloro-4-hydrazinylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2,10H,9H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSCIUWLNZAPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059480
Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazino-
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Molecular Weight

257.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-89-8
Record name 2,5-Dichloro-4-hydrazinylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl-
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Record name 2,5-Dichloro-4-hydrazinobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl-
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Record name Benzenesulfonic acid, 2,5-dichloro-4-hydrazino-
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Record name 2,5-dichloro-4-hydrazinobenzenesulphonic acid
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